5-Chloro-1-benzothiophene-2-carbaldehyde
CAS No.: 28540-51-4
Cat. No.: VC3752945
Molecular Formula: C9H5ClOS
Molecular Weight: 196.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 28540-51-4 |
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Molecular Formula | C9H5ClOS |
Molecular Weight | 196.65 g/mol |
IUPAC Name | 5-chloro-1-benzothiophene-2-carbaldehyde |
Standard InChI | InChI=1S/C9H5ClOS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H |
Standard InChI Key | ZKNZDTHWZYRQIH-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1Cl)C=C(S2)C=O |
Canonical SMILES | C1=CC2=C(C=C1Cl)C=C(S2)C=O |
Introduction
Property | Value |
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CAS Registry Number | 28540-51-4 |
Molecular Formula | C₉H₅ClOS |
Molecular Weight | 196.65 g/mol |
MDL Number | MFCD16622780 |
Appearance | Typically a crystalline solid |
Structure | Benzothiophene ring with chloro group at position 5 and aldehyde at position 2 |
Physical and Chemical Properties
5-Chloro-1-benzothiophene-2-carbaldehyde possesses physical and chemical properties typical of aromatic aldehydes, with additional characteristics imparted by the heterocyclic structure and chloro substituent.
Physical Properties
While specific physical data for 5-Chloro-1-benzothiophene-2-carbaldehyde is limited in the available literature, we can extrapolate from related benzothiophene derivatives. The compound is expected to be a crystalline solid at room temperature with limited water solubility but good solubility in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide.
Chemical Reactivity
The aldehyde group at position 2 confers significant reactivity, making this compound valuable for diverse chemical transformations. Typical reactions include:
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Condensation reactions with amines to form imines or Schiff bases
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Reduction to the corresponding alcohol
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Oxidation to carboxylic acid derivatives
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Aldol condensations with ketones or other aldehydes
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Wittig reactions to form alkenes
The presence of the chloro substituent at position 5 provides additional sites for functionalization through cross-coupling reactions, making this compound particularly versatile in organic synthesis.
Synthesis Methods
Understanding the synthesis of 5-Chloro-1-benzothiophene-2-carbaldehyde is essential for its application in research and development contexts.
Common Synthetic Routes
While the search results don't provide direct synthesis methods for 5-Chloro-1-benzothiophene-2-carbaldehyde, we can draw parallels from the synthesis of related compounds. Based on the synthetic route described for 5-chlorothiophene-2-carboxylic acid , a likely approach would involve:
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Starting with unsubstituted benzothiophene-2-carbaldehyde
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Selective chlorination at the 5-position using controlled conditions
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Purification steps including recrystallization
A potential synthetic pathway might involve direct chlorination with N-chlorosuccinimide (NCS) or other selective chlorinating agents in the presence of appropriate catalysts.
One-Pot Synthesis Approaches
Drawing from the one-pot synthesis method described for 5-chlorothiophene-2-carboxylic acid , a similar approach might be adapted for our target compound:
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Introducing chlorine gas or chlorinating reagent to the benzothiophene-2-carbaldehyde precursor
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Controlling reaction temperature (typically between -10°C to 30°C)
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Heat preservation for 1-3 hours to ensure selective chlorination
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Purification by extraction and recrystallization
Structural Characteristics
The structural features of 5-Chloro-1-benzothiophene-2-carbaldehyde contribute significantly to its chemical behavior and applications.
Electronic Properties
The compound's electronic structure is influenced by several factors:
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The electron-withdrawing nature of the aldehyde group
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The electronegative chlorine substituent
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The aromatic character of the benzothiophene ring system
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The presence of sulfur, which contributes to the compound's electronic properties
These electronic features influence the reactivity patterns and potential applications in materials science and pharmaceutical development.
Structural Comparison with Related Compounds
When comparing 5-Chloro-1-benzothiophene-2-carbaldehyde with structurally related compounds found in the search results, we can identify key structural differences that influence reactivity:
Analytical Methods for Identification and Characterization
The accurate identification and characterization of 5-Chloro-1-benzothiophene-2-carbaldehyde are crucial for quality control and research applications.
Spectroscopic Analysis
Standard analytical techniques for characterization include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the aldehyde proton (typically 9.5-10.5 ppm) and aromatic protons
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¹³C NMR would reveal the carbonyl carbon signal (around 180-190 ppm)
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Infrared (IR) Spectroscopy:
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Expected to show strong C=O stretching vibration (approximately 1680-1710 cm⁻¹)
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Aromatic C=C stretching bands (1400-1600 cm⁻¹)
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C-Cl stretching vibrations (600-800 cm⁻¹)
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Mass Spectrometry (MS):
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Molecular ion peak at m/z 196.65
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Characteristic fragmentation pattern involving loss of the aldehyde group and chlorine
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Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for the quantitative analysis of 5-Chloro-1-benzothiophene-2-carbaldehyde, particularly when assessing purity levels and monitoring reactions.
Applications in Research and Industry
5-Chloro-1-benzothiophene-2-carbaldehyde has diverse applications across multiple fields of chemistry and related sciences.
Material Science Applications
Benzothiophene derivatives are known components in the development of:
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Organic semiconductors
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Photovoltaic materials
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Organic light-emitting diodes (OLEDs)
The presence of the aldehyde group in 5-Chloro-1-benzothiophene-2-carbaldehyde makes it potentially useful in the synthesis of conjugated systems with interesting optical and electronic properties.
Environmental Considerations
The environmental impact of 5-Chloro-1-benzothiophene-2-carbaldehyde should be carefully considered in research and industrial applications.
Environmental Fate
Drawing from data on related halogenated compounds , we can make some predictions about the environmental behavior of 5-Chloro-1-benzothiophene-2-carbaldehyde:
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Persistence: The compound may exhibit moderate persistence in the environment due to its aromatic structure and halogen substituent
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Bioaccumulation: Based on its structure, moderate bioaccumulation potential might be expected
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Mobility: Limited water solubility suggests restricted mobility in soil and aquatic environments
Disposal Considerations
Proper disposal practices should include:
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Collection of waste material in appropriate containers
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Treatment as hazardous chemical waste
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Disposal according to local, regional, and national regulations
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Avoidance of release to the environment, particularly water systems
Research Directions and Future Perspectives
The unique structural features of 5-Chloro-1-benzothiophene-2-carbaldehyde offer opportunities for further research and development.
Structure-Activity Relationship Studies
The benzothiophene scaffold is present in compounds with various biological activities. Structure-activity relationship studies involving 5-Chloro-1-benzothiophene-2-carbaldehyde and its derivatives could lead to the development of compounds with interesting pharmaceutical properties, potentially including antimicrobial and anticancer activities, as observed with related compounds.
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